Acide 2-méthyl-6-oxo-1,6-dihydropyrimidine-5-carboxylique

Vue d'ensemble

Description

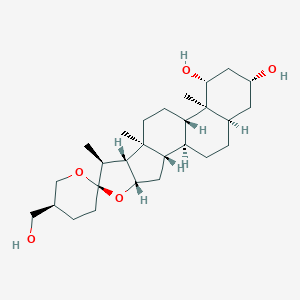

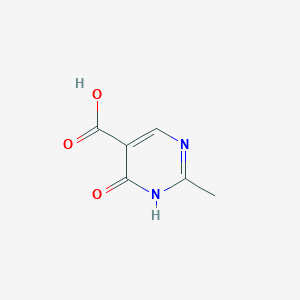

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a derivative of dihydropyrimidine, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential as a xanthine oxidase inhibitor, which is significant in the treatment of hyperuricemia-associated diseases .

Applications De Recherche Scientifique

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s ability to inhibit xanthine oxidase makes it a valuable tool in studying enzyme kinetics and metabolic pathways.

Medicine: Its potential as a therapeutic agent for treating hyperuricemia and related conditions is being explored.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315-H319-H335 . This means it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Orientations Futures

The future directions for this compound could involve further exploration of its potential as a xanthine oxidase inhibitor for the treatment of hyperuricemia-associated diseases . The results from 3D-QSAR, molecular docking, pharmacophore modeling, and molecular dynamics studies might provide effective information for the design and development of novel XOIs .

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid interacts with XO by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction results in a decrease in the production of uric acid, which is the end product of purine metabolism .

Biochemical Pathways

The inhibition of XO disrupts the purine catabolism pathway, leading to a decrease in the production of uric acid . This can have downstream effects on the regulation of purine levels in the body and can help in the management of conditions such as gout, which is characterized by high levels of uric acid .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption .

Result of Action

The molecular and cellular effects of the action of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid primarily involve the reduction of uric acid levels in the body . By inhibiting XO, this compound prevents the formation of uric acid from xanthine and hypoxanthine, thereby helping to manage conditions associated with hyperuricemia .

Action Environment

The action, efficacy, and stability of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, factors such as temperature and humidity could potentially affect the stability of the compound . .

Analyse Biochimique

Biochemical Properties

It has been found that similar compounds, such as 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), have been reported as remarkable inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism . The interaction between these ODCs and XO involves key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009, which interact with ODCs by hydrogen bonds, π-π stackings, or hydrophobic interactions .

Molecular Mechanism

Similar compounds have been found to inhibit xanthine oxidase, suggesting that 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid may also interact with this enzyme .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of urea with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of a dihydropyrimidine intermediate, which is subsequently oxidized to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit enhanced biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Allopurinol: A well-known xanthine oxidase inhibitor used in the treatment of gout.

Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic effects.

Topiroxostat: A newer xanthine oxidase inhibitor with improved selectivity and potency.

Uniqueness

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid stands out due to its unique dihydropyrimidine structure, which offers distinct binding interactions with the xanthine oxidase enzyme. This structural uniqueness can potentially lead to improved efficacy and reduced side effects compared to other inhibitors .

Propriétés

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-7-2-4(6(10)11)5(9)8-3/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCCXSJJYXCULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304318 | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18529-69-6 | |

| Record name | 18529-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)

![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)